molecular formula C5H9NO4S B3422062 S-Carboxymethylcysteine CAS No. 2387-59-9

S-Carboxymethylcysteine

Cat. No. B3422062
CAS RN: 2387-59-9
M. Wt: 179.20 g/mol
InChI Key: GBFLZEXEOZUWRN-UHFFFAOYSA-N
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Description

S-Carboxymethylcysteine (also known as Carbocysteine or SCMC) is a mucoactive drug with antioxidant and anti-inflammatory properties . It is a thioether derivative of the amino acid L-cysteine . It is commonly prescribed to patients with chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

The enzyme S-carboxymethylcysteine synthase catalyzes the reaction 3-chloro-L-alanine + thioglycolate to form S-carboxymethyl-L-cysteine . This enzyme belongs to the family of lyases, specifically the class of carbon-halide lyases .


Molecular Structure Analysis

S-Carboxymethyl-L-cysteine has a molecular formula of C5H9NO4S . Its average mass is 179.194 Da and its monoisotopic mass is 179.025223 Da . X-Ray diffraction analysis provided detailed structural information about its sulfoxide form, CMCO, which exists as a 1:1 mixture of epimers due to the emergence of a new chiral center at the sulfur atom .


Chemical Reactions Analysis

In humans, S-Carboxymethyl-L-cysteine is rapidly metabolized to S-carboxymethyl-L-cysteine sulfoxide (CMCO) . Both CMC and CMCO epimers protected model DNA from copper-mediated hydroxyl free radical damage .


Physical And Chemical Properties Analysis

S-Carboxymethyl-L-cysteine is a white powder with a melting point of 200 °C . It is well-absorbed when taken orally .

Scientific Research Applications

Anti-Inflammatory Properties

S-Carboxymethylcysteine has been shown to have anti-inflammatory properties. It is effective in inhibiting airway injury in rats exposed to sulfur dioxide (SO2) and in other pulmonary inflammation models that involve the activation of different cytokines including IL-8 and IL-6 .

Biomedical Applications

S-Carboxymethylcysteine has a wide range of biomedical applications. These include drug delivery, tissue engineering, wound dressing, diagnosis of various diseases, bone tissue engineering, sensing matrices, dental materials, ophthalmic applications, and bioinks for 3D printing .

Pharmaceutical Industry

Due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, and low-cost synthesis process, S-Carboxymethylcysteine is widely used in the pharmaceutical industry .

Food Industry

S-Carboxymethylcysteine is used in the food industry due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, and low-cost synthesis process .

Textile Industry

In the textile industry, S-Carboxymethylcysteine is used due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, and low-cost synthesis process .

Energy Production and Storage

S-Carboxymethylcysteine is used in energy production and storage due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, and low-cost synthesis process .

Mechanism of Action

Target of Action

S-(Carboxymethyl)-DL-cysteine, commonly known as carbocisteine, primarily targets the respiratory system. Its main role is as a mucolytic agent, which means it helps to break down mucus, making it less viscous and easier to expel. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .

Mode of Action

Carbocisteine works by modifying the structure of mucus glycoproteins. It breaks the disulfide bonds within the mucus, reducing its viscosity. This alteration in the mucus structure facilitates its clearance from the respiratory tract, thereby improving breathing and reducing the risk of infections .

Biochemical Pathways

The primary biochemical pathway affected by carbocisteine involves the modification of mucus glycoproteins. By breaking the disulfide bonds, carbocisteine reduces the polymerization of mucins, which are the main components of mucus. This leads to a decrease in mucus viscosity and an increase in its clearance from the airways .

Pharmacokinetics

Carbocisteine is well-absorbed from the gastrointestinal tract. It undergoes minimal first-pass metabolism, which means a significant portion of the drug reaches systemic circulation. The compound is distributed throughout the body, with a particular affinity for the respiratory tract. It is primarily excreted unchanged in the urine, with a half-life of approximately 1.5 hours .

Result of Action

At the molecular level, carbocisteine’s action results in the breakdown of mucus structure, leading to reduced viscosity. At the cellular level, this facilitates the clearance of mucus from the respiratory tract, improving airflow and reducing the risk of bacterial infections. Clinically, this translates to relief from symptoms such as coughing and difficulty breathing .

Action Environment

Environmental factors such as humidity, temperature, and the presence of other respiratory irritants can influence the efficacy and stability of carbocisteine. High humidity levels can enhance the mucolytic effect by further reducing mucus viscosity. Conversely, dry and cold environments might reduce its effectiveness. Additionally, exposure to pollutants and allergens can increase mucus production, potentially requiring higher doses of carbocisteine for effective relief .

Future Directions

S-Carboxymethyl-L-cysteine has been recognized as an effective and safe treatment for the long-term management of COPD . Future research may focus on further understanding its mechanism of action and potential applications in other respiratory diseases.

properties

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

GBFLZEXEOZUWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
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DSSTOX Substance ID

DTXSID9022738
Record name Carbocysteine
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Molecular Weight

179.20 g/mol
Source PubChem
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Physical Description

Solid
Record name S-Carboxymethyl-L-cysteine
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Product Name

S-Carboxymethylcysteine

CAS RN

25390-17-4, 2387-59-9, 638-23-3
Record name S-(Carboxymethyl)cysteine
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Record name Carbocysteine, DL-
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Record name L-Cysteine, S-(carboxymethyl)-
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Record name S-(carboxymethyl)-DL-cysteine
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Record name CARBOCYSTEINE, DL-
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Record name S-Carboxymethyl-L-cysteine
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Melting Point

204 - 207 °C
Record name S-Carboxymethyl-L-cysteine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does S-carboxymethylcysteine affect mucus properties?

A1: Research suggests that S-carboxymethylcysteine might exert its mucoregulatory effects through several mechanisms. In vitro studies demonstrated its ability to directly enhance ciliary activity in the maxillary sinus mucosa of patients with chronic sinusitis []. Animal studies revealed that S-carboxymethylcysteine treatment could normalize airway responsiveness and reduce airway inflammation in sensitized and challenged mice []. It also reduced airway inflammation and remodeling in parallel with decreased mucin 5AC protein expression in the airways of rats exposed to sulfur dioxide []. Additionally, S-carboxymethylcysteine was observed to alter the composition of acid glycoproteins in the mucous granules of submucosal glands, potentially contributing to its expectorant effects [].

Q2: Does S-carboxymethylcysteine impact inflammatory processes in the airways?

A2: Research indicates that S-carboxymethylcysteine might possess anti-inflammatory properties. In a study using a rat model of sulfur dioxide-induced airway injury, S-carboxymethylcysteine treatment significantly decreased inflammatory cell infiltration in both proximal and peripheral airways []. These findings suggest a potential role for S-carboxymethylcysteine in modulating inflammatory responses in the respiratory tract.

Q3: What is the molecular formula and weight of S-carboxymethylcysteine?

A3: The molecular formula of S-carboxymethylcysteine is C5H9NO4S, and its molecular weight is 179.2 g/mol.

Q4: Is there information available about the material compatibility and stability of S-carboxymethylcysteine under various conditions?

A4: The provided research papers primarily focus on the biological effects and metabolism of S-carboxymethylcysteine. Information regarding its material compatibility and stability under different conditions is limited within the scope of these studies. Further investigation is required to explore these aspects.

Q5: How is S-carboxymethylcysteine metabolized in the body?

A5: Research has shown that S-carboxymethylcysteine metabolism varies across species []. While all species studied, except rabbits, excrete significant amounts of the parent compound, different metabolic pathways and metabolites are observed. Rabbits and humans produce S-carboxymethylcysteine sulfoxide, while rats form N-acetyl-S-carboxymethylcysteine []. Marmosets excrete methylmercapturic acid as a major metabolite []. These interspecies differences in metabolism highlight the importance of considering species-specific metabolic profiles when interpreting experimental data.

Q6: How does the route of administration impact the pharmacokinetics of S-carboxymethylcysteine?

A6: The provided research papers mainly focus on oral administration of S-carboxymethylcysteine. Studies comparing the bioavailability of S-carboxymethylcysteine from hard gelatin capsules and syrup formulations demonstrate similar pharmacokinetic profiles, except for a slightly delayed time to peak concentration with the capsule formulation [, ]. These findings suggest that S-carboxymethylcysteine is well-absorbed orally and that both capsule and syrup formulations provide comparable systemic exposure.

Q7: Are there analytical methods available to measure S-carboxymethylcysteine and its metabolites in biological samples?

A7: Yes, researchers have developed and validated analytical methods for quantifying S-carboxymethylcysteine and its metabolites in biological matrices. One study utilized a novel method involving the conversion of S-carboxymethylcysteine into its corresponding phenylthiohydantoin derivative, enabling its detection and quantification in plasma samples using high-performance liquid chromatography (HPLC) [].

Q8: Has S-carboxymethylcysteine shown efficacy in treating other respiratory conditions?

A8: Research suggests potential benefits of S-carboxymethylcysteine in managing conditions like otitis media with effusion (OME). A double-blind trial comparing S-carboxymethylcysteine syrup, a combination of brompheniramine, phenylephrine, and phenylpropanolamine elixir, and a placebo in children with OME found that S-carboxymethylcysteine significantly accelerated effusion resolution after surgery compared to the placebo []. Another study using an immune-mediated OME model in chinchillas demonstrated that oral administration of S-carboxymethylcysteine effectively cleared middle ear effusions []. These findings suggest a potential role for S-carboxymethylcysteine as an adjunctive therapy in managing OME.

Q9: Are there any studies investigating the use of nebulized S-carboxymethylcysteine in treating respiratory conditions?

A9: Yes, researchers have explored the potential of nebulized S-carboxymethylcysteine in managing chronic sinusitis. A study investigating the effects of S-carboxymethylcysteine nebulization in a rabbit model of sulfur dioxide-induced chronic sinusitis found that nebulization with 10% S-carboxymethylcysteine solution led to complete recovery of ciliary activity and epithelial morphology in the sinuses []. These findings suggest that nebulized S-carboxymethylcysteine might be a promising treatment option for chronic sinusitis, potentially offering advantages over oral administration.

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